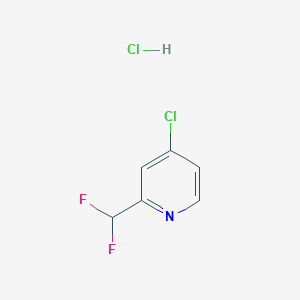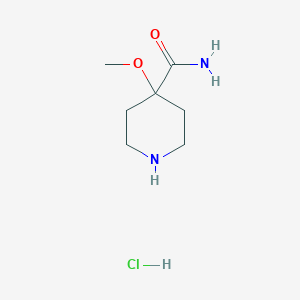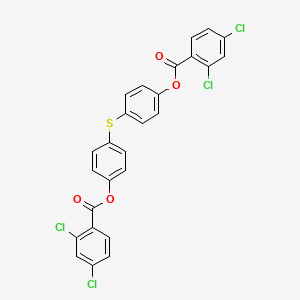
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a chemical compound with the CAS Number: 1363166-13-5 . It has a molecular weight of 564.27 and its IUPAC name is 4-({4-[(2,4-dichlorobenzoyl)oxy]phenyl}sulfanyl)phenyl 2,4-dichlorobenzoate . The compound is typically stored at +4°C and is available in a white to yellow solid form .
Molecular Structure Analysis
The molecular structure of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is represented by the linear formula C26H14Cl4O4S . The InChI code for this compound is 1S/C26H14Cl4O4S/c27-15-1-11-21(23(29)13-15)25(31)33-17-3-7-19(8-4-17)35-20-9-5-18(6-10-20)34-26(32)22-12-2-16(28)14-24(22)30/h1-14H .Physical And Chemical Properties Analysis
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a white to yellow solid . It has a molecular weight of 564.27 and is typically stored at +4°C .Scientific Research Applications
Corrosion Inhibition
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) derivatives have been utilized in corrosion inhibition. For instance, a study by Bakirhan et al. (2016) demonstrated the effectiveness of a Schiff base, derived from thiobis(4,1-phenylene), in inhibiting the corrosion of 304-stainless steel in acidic environments. This inhibitor showed promising results as a mixed-type inhibitor and adhered well to the Langmuir adsorption isotherm, indicating its potential application in protecting metals from corrosion (Bakirhan, Asan, Çolak, & Şanlı, 2016).
Organic Electronics
The compound has been involved in the creation of organic electronics. Mushrush et al. (2003) synthesized a series of mixed phenylene-thiophene oligomers, showcasing their high carrier mobilities in both vacuum-evaporated and solution-cast films. These materials, including derivatives of thiobis(4,1-phenylene), are significant for the development of organic field-effect transistors and nonvolatile transistor memory elements (Mushrush, Facchetti, Lefenfeld, Katz, & Marks, 2003).
Polymer Science
In polymer science, thiobis(4,1-phenylene) derivatives have been applied in the synthesis of various polymers. Lucki (1985) used thiobis(4,1-phenylene) derivatives as photo-stabilizers for cis-1,4-polybutadiene. These compounds, compared with other commercial sulfur-containing compounds, showed enhanced photo-stabilizing properties, highlighting their potential use in extending the life of polymers exposed to light (Lucki, 1985).
Coordination Polymers
Shukla et al. (2012) explored the use of a novel bis ligand based on thiobis(4,1-phenylene) for creating coordination polymers with transition metals. These compounds displayed notable antibacterial and antifungal activities, indicating their potential in biomedical applications (Shukla, Solanki, Shah, Raj, Shah, & Shah, 2012).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) involves the reaction of 4,4'-thiobis(phenol) with 2,4-dichlorobenzoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4,4'-thiobis(phenol)", "2,4-dichlorobenzoyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 4,4'-thiobis(phenol) in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution and stir for 10-15 minutes.", "Step 3: Slowly add 2,4-dichlorobenzoyl chloride to the solution while stirring continuously.", "Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature.", "Step 5: Filter the reaction mixture to remove any solid impurities.", "Step 6: Wash the solid product with a solvent such as diethyl ether or ethanol.", "Step 7: Dry the product under vacuum to obtain Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)." ] } | |
| 1363166-13-5 | |
Molecular Formula |
C13H17Cl2NO |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
4-(aminomethyl)-4-(3,4-dichlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H17Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7,10,17H,3-6,8,16H2 |
InChI Key |
APRZPAJFSXWXIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CC(CCC1O)(CN)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


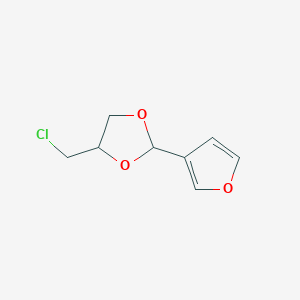
![5-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470915.png)
![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)
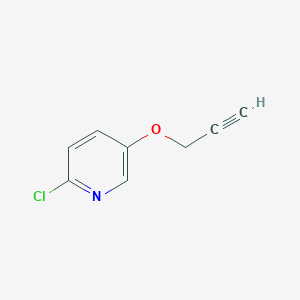
![{2-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1470923.png)
![5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1470924.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)
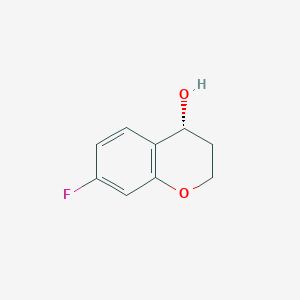

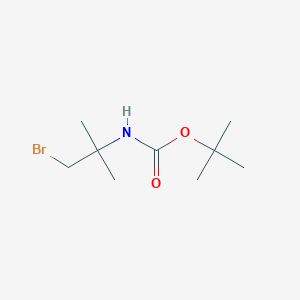
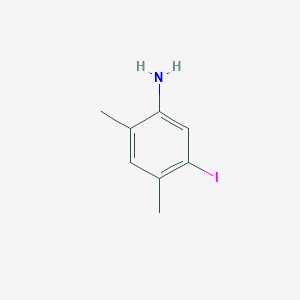
![4-[(Ethylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B1470933.png)
